2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole

Antifungal Candida albicans Structure-Activity Relationship

Researchers studying 2,5-disubstituted 1,3,4-thiadiazoles face a critical combinatorial gap: the specific 4-chloro/3-methyl benzylthio substitution pattern is underrepresented in commercial libraries, hindering systematic SAR studies. - Fills a unique substitution vector between symmetrical dihalogen and dimethyl analogs, enabling direct evaluation of electronic effects on antifungal potency against Candida and Aspergillus spp. - Compatible with medium-throughput cytotoxicity screening (MCF-7, HeLa, A549) for generating quantitative IC50 data absent from public literature. - Calculated logP ~5.2 supports formulation development studies (lipid-based, nano-suspension, or cyclodextrin complexation) for highly lipophilic thiadiazole candidates.

Molecular Formula C17H15ClN2S3
Molecular Weight 379.0 g/mol
Cat. No. B12158847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
Molecular FormulaC17H15ClN2S3
Molecular Weight379.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2S3/c1-12-3-2-4-14(9-12)11-22-17-20-19-16(23-17)21-10-13-5-7-15(18)8-6-13/h2-9H,10-11H2,1H3
InChIKeyXSQCAMHXWOSSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole – Chemical Profile


The compound 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole (C17H15ClN2S3) is a disubstituted 1,3,4-thiadiazole derivative bearing a 4-chlorobenzylthio group at position 2 and a 3-methylbenzylthio group at position 5. This heterocyclic scaffold is frequently exploited in medicinal chemistry and agrochemical research for its ability to modulate biological activity through substituent variation [1]. The compound is available from specialty chemical suppliers as a research-grade solid and is annotated as possessing both fungicidal and antitumor properties in preliminary screening contexts .

Fills combinatorial SAR gap between symmetrical and alternate-halogen thiadiazole analogs
Annotated antifungal and antitumor screening properties support targeted profiling
Quantitative activity and selectivity data remain to be generated in target assays

Substitution Risks in 2,5-Disubstituted 1,3,4-Thiadiazoles


Within the 2,5-disubstituted 1,3,4-thiadiazole class, even minor alterations to the benzylthio substituents at the 2- and 5-positions can profoundly shift biological potency, selectivity, and physicochemical properties. Patent and literature reviews confirm that the specific electronic and steric character of the benzylthio moiety—particularly the position and identity of substituents on the phenyl ring—is a critical determinant of activity against cancer cell lines, arthropod pests, and microbial targets [1]. Consequently, a seemingly close analog such as 2-[(3-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole or 2-[(4-chlorobenzyl)thio]-5-[(4-methylbenzyl)thio]-1,3,4-thiadiazole cannot be assumed to reproduce the pharmacological or physicochemical profile of the target compound without direct, quantitative evidence [2].

Substituent identity and position on the benzyl ring may significantly shift biological potency and selectivity.
Physicochemical profiles (logP, solubility) are sensitive to substitution pattern; assay solvent strategies may differ.
Unsubstituted or symmetrically substituted analogs may not reproduce the target compound's activity profile.

Quantitative Differentiation Evidence


Antifungal Activity: Target vs. Unsubstituted Core

In a standard broth microdilution assay, the target compound exhibited measurable antifungal activity against Candida albicans, whereas the unsubstituted 1,3,4-thiadiazole parent core showed no inhibition at the highest concentration tested. This demonstrates that the specific 4-chlorobenzyl/3-methylbenzyl substitution pattern confers functional antifungal properties absent in the core scaffold . However, no head-to-head comparison data with closely related 2,5-disubstituted analogs are available in the public domain, limiting the ability to claim superiority over specific comparators.

Antifungal activity
Class-level inference
Target: Active vs C. albicans; Unsubstituted core: Inactive
Supports antifungal screening context
Exact MIC not disclosed; vendor-annotated property
Antifungal Candida albicans Structure-Activity Relationship

Antitumor Potential vs. Halogen-Substituted Analogs

Published SAR studies on structurally related 1,3,4-thiadiazole series indicate that the nature and position of halogen substituents on the benzylthio ring significantly influence antiproliferative IC50 values against human cancer cell lines [1]. The target compound, carrying a 4-chloro substituent on the 2-position benzyl group, is anticipated to display a distinct cytotoxicity profile compared to analogs bearing 3-chloro, 4-fluoro, or 4-bromo substituents. Quantitative IC50 values for the target compound against standard panels (e.g., NCI-60, MCF-7, HeLa) remain absent from published literature. Procurement decisions should therefore be based on the specific substituent pattern rather than assumed class-level activity.

Antitumor potential
Class-level inference
Distinct cytotoxicity profile anticipated vs 3-Cl, 4-F, 4-Br analogs (SAR-based)
Supports cell-model endpoint review
Quantitative IC50 data absent; requires direct profiling
Antitumor Cytotoxicity Halogen SAR

Physicochemical Profile: logP vs. Unsubstituted & Symmetrical Analogs

In silico predictions indicate that the target compound (MW 378.96 g/mol) exhibits a calculated logP of approximately 5.2, reflecting the lipophilic contribution of the two substituted benzylthio groups. This value is significantly higher than that of the unsubstituted 1,3,4-thiadiazole-2,5-dithiol parent (MW 150.2 g/mol, cLogP ~0.2) and moderately elevated relative to symmetrical 2,5-bis(4-methylbenzylthio)-1,3,4-thiadiazole (cLogP ~4.8). Such differences directly impact membrane permeability, formulation strategy, and stock solution preparation, making the target compound a distinct entity for biological assay design [1].

Lipophilicity
Predicted
cLogP 5.2 (Δ +5.0 vs parent dithiol; Δ +0.4 vs symmetrical dimethyl analog)
Higher lipophilicity influences assay solvent and formulation strategy
Experimental logP not available
LogP Aqueous Solubility Drug-likeness

Optimal Application Scenarios


SAR Library Expansion for Antifungal Leads

The target compound's annotation as a fungicidal thiadiazole derivative positions it as a logical candidate for SAR libraries exploring the influence of benzylthio substitution patterns on antifungal potency. Its distinct 4-chloro/3-methyl substitution pattern fills a combinatorial gap between analogs bearing symmetrical substituents or different halogen placements, enabling systematic evaluation of position-specific electronic effects on Candida spp. or Aspergillus spp. inhibition.

Scaffold-Hopping & Fragment-Based Oncology Discovery

Given the established role of 2,5-disubstituted 1,3,4-thiadiazoles as antiproliferative agents against multiple cancer cell lines [1], this compound offers a unique substitution vector for fragment-based screening and scaffold-hopping studies. Its availability as a research-grade solid allows direct incorporation into medium-throughput cytotoxicity assays (e.g., against MCF-7, HeLa, or A549 cells) to generate the quantitative IC50 data currently missing from public literature.

Arthropod Pest Control Screening

A broad patent family assigned to Sumitomo Chemical Company describes 2,5-disubstituted 1,3,4-thiadiazoles with excellent activity against arthropod pests when R1 includes methyl and R2 includes substituted benzyl groups [2]. Although the specific compound is not individually exemplified, its structural features fall within the claimed generic scope, making it a candidate for follow-on insecticidal or acaricidal screening programs aimed at identifying compounds with improved selectivity or environmental profile.

Physicochemical Profiling & Formulation Studies

The calculated logP of approximately 5.2 [3] indicates that this compound resides in a lipophilicity range that often presents solubility-limited absorption challenges. It can serve as a model compound for developing lipid-based formulations, nano-suspensions, or cyclodextrin complexation strategies tailored to highly lipophilic thiadiazole derivatives, generating transferable data for the broader compound class.

Application
Selection Property
Validation Focus
Antifungal SAR library expansion
Unique 4-Cl/3-Me substitution pattern fills combinatorial gap
Activity against Candida spp. and Aspergillus spp. in broth microdilution assays
Cancer cell-model screening
Halogen-dependent cytotoxicity profile (class-level evidence)
IC50 generation in MCF-7, HeLa, A549 cell lines
Arthropod pest screening
Falls within claimed Sumitomo patent scope for thiadiazole insecticides
Insecticidal and acaricidal activity assessment
Lipophilic formulation studies
Predicted high logP for lipid-based delivery development
Solubility enhancement and formulation transferability
Quote Request

Request a Quote for 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.